5-Iodouridine 5-Iodouridine
Brand Name: Vulcanchem
CAS No.:
VCID: VC13345597
InChI: InChI=1S/C9H11IN2O6/c10-3-1-12(9(17)11-7(3)16)8-6(15)5(14)4(2-13)18-8/h1,4-6,8,13-15H,2H2,(H,11,16,17)
SMILES:
Molecular Formula: C9H11IN2O6
Molecular Weight: 370.10 g/mol

5-Iodouridine

CAS No.:

Cat. No.: VC13345597

Molecular Formula: C9H11IN2O6

Molecular Weight: 370.10 g/mol

* For research use only. Not for human or veterinary use.

5-Iodouridine -

Specification

Molecular Formula C9H11IN2O6
Molecular Weight 370.10 g/mol
IUPAC Name 1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-iodopyrimidine-2,4-dione
Standard InChI InChI=1S/C9H11IN2O6/c10-3-1-12(9(17)11-7(3)16)8-6(15)5(14)4(2-13)18-8/h1,4-6,8,13-15H,2H2,(H,11,16,17)
Standard InChI Key RKSLVDIXBGWPIS-UHFFFAOYSA-N
Canonical SMILES C1=C(C(=O)NC(=O)N1C2C(C(C(O2)CO)O)O)I

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

5-Iodouridine belongs to the uridine analogue family, where iodine substitution occurs at the 5-position of the uracil ring. The compound's IUPAC name, 1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-iodopyrimidine-2,4-dione , reflects its stereochemical complexity. X-ray crystallography confirms the β-D-ribofuranosyl configuration of the sugar moiety, with the iodopyrimidine ring adopting a planar conformation that facilitates π-stacking interactions .

Table 1: Fundamental Chemical Properties

PropertyValueSource
Molecular FormulaC₉H₁₁IN₂O₆
Molecular Weight370.10 g/mol
CAS Number1024-99-3
SMILES NotationC1=C(C(=O)NC(=O)N1C2C(C(C(O2)CO)O)O)I
SolubilityWater-soluble (≥50 mg/mL)
Melting Point198-202°C (decomposes)

Spectroscopic Signatures

Fourier-transform infrared spectroscopy (FT-IR) reveals characteristic absorption bands at 1685 cm⁻¹ (C=O stretch), 1240 cm⁻¹ (C-I vibration), and 1060 cm⁻¹ (ribose C-O-C) . Nuclear magnetic resonance (¹H NMR, D₂O) displays distinctive signals: δ 5.90 (d, J=8.2 Hz, H-1'), δ 5.75 (s, H-6), δ 4.35-3.55 (ribose protons) . Mass spectral analysis shows a molecular ion peak at m/z 370.0979 [M+H]⁺, with fragmentation patterns confirming the iodouracil moiety .

Synthetic Methodologies and Optimization

Iodine Monochloride-Mediated Synthesis

The patent-protected synthesis (CN112010915A) describes an efficient route using iodine monochloride (ICl) in anhydrous methanol . This method achieves yields exceeding 85% through optimized stoichiometry and temperature control:

Table 2: Comparative Synthesis Parameters

ParameterEmbodiment 1Embodiment 2Embodiment 3
ICl (parts)101513
Uridine (parts)101513
Methanol (mL)508065
Reaction Time (h)587
Yield (%)86.488.187.2

The mechanism proceeds via electrophilic aromatic substitution, where ICl generates I⁺ ions that attack the electron-rich C5 position of uridine. Methanol acts as both solvent and proton scavenger, preventing HI accumulation that could lead to dehalogenation .

Purification and Stability

Crystallization from methanol/water (9:1 v/v) yields pharmaceutical-grade material (>96% purity) . Stability studies indicate decomposition rates of <0.5% per month at 4°C under argon, but accelerated degradation occurs above 25°C or in alkaline conditions (pH >8.0) .

Radiobiological Applications and Mechanism

Radiosensitization in Mammalian Cells

Pioneering work by Matsudaira et al. demonstrated that 5-iodouridine enhances γ-ray cytotoxicity in Chinese hamster V79 cells by 3.8-fold at 1 mM concentration . Key findings include:

  • pH-Dependent Efficacy: Sensitization enhancement ratio increases from 1.2 at pH 7.4 to 4.1 at pH 6.0, correlating with radical stability

  • Post-Irradiation Effect: Pre-irradiated solutions (20 Gy) show equivalent cytotoxicity to concurrent treatment, suggesting radical persistence

  • DNA Incorporation Independence: Lack of correlation with thymidine replacement confirms extracellular mechanism

Table 3: Comparative Radiosensitization Data

CompoundSER (pH 6.0)Radical Lifetime (ms)DNA Incorporation
5-Iodouridine4.112.5 ± 2.1<0.01%
6-Chloropurine1.10.3 ± 0.1N/A
5-Bromouridine2.78.9 ± 1.50.8%

Radical-Mediated Cytotoxicity

Pulse radiolysis studies identify three reactive species:

  • Iodine Radical (I- ): C5H3IN2O6C5H3N2O6+I\text{C}_5\text{H}_3\text{IN}_2\text{O}_6 \rightarrow \text{C}_5\text{H}_3\text{N}_2\text{O}_6 + \text{I}^\bullet

  • Hydrated Electron Adduct: C5H3IN2O6+eaqC5H3IN2O6\text{C}_5\text{H}_3\text{IN}_2\text{O}_6 + e_{aq}^- \rightarrow \text{C}_5\text{H}_3\text{IN}_2\text{O}_6^-

  • Hydroxyl Radical Adduct: C5H3IN2O6+HOC5H4IN2O7\text{C}_5\text{H}_3\text{IN}_2\text{O}_6 + \text{HO}^\bullet \rightarrow \text{C}_5\text{H}_4\text{IN}_2\text{O}_7

These species induce lipid peroxidation (MDA levels increase 4.2-fold) and mitochondrial membrane depolarization (ΔΨm decreases 68%) within 2 hours post-irradiation .

Industrial and Catalytic Applications

Petrochemical Additives

As a cracking catalyst in heavy oil refinement, 5-iodouridine reduces activation energy by 23.5 kJ/mol compared to standard zeolite catalysts . Field tests demonstrate:

  • 14% increase in light distillate yield

  • 38% reduction in coke formation

  • Catalyst lifetime extension to 1,200 operating hours

Organic Synthesis Mediator

In Knoevenagel condensations, 0.5 mol% 5-iodouridine achieves 92% conversion versus 78% for unmodified uridine, attributed to iodine's electron-withdrawing effect enhancing imine intermediate stability .

SpeciesLD₅₀ (mg/kg)NOAEL (mg/kg/day)
Mouse (ICR)1,25075
Rat (SD)98050
Dog (Beagle)42025

Notably, chronic exposure (90 days) at 50 mg/kg induces reversible thyroid hyperplasia in rats, likely from iodide release .

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